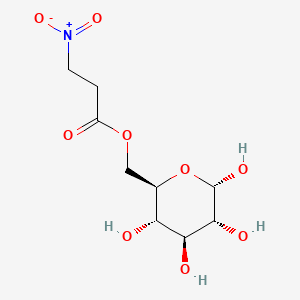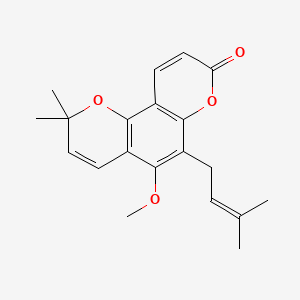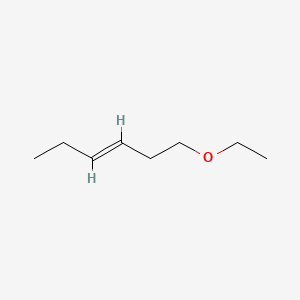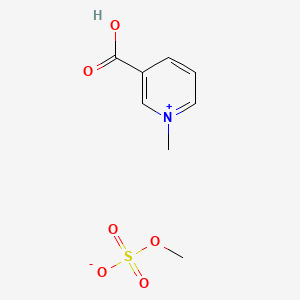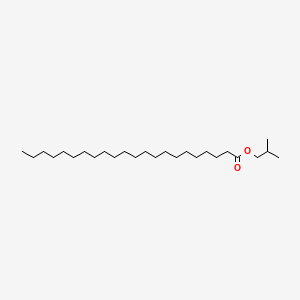
2-Chloro-5-(2-methylphenylcarbamoyl)benzeneboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-Cloro-5-(2-metilfenilcarbamoil)bencenoborónico es un derivado de ácido borónico que ha despertado interés en varios campos de investigación científica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 2-Cloro-5-(2-metilfenilcarbamoil)bencenoborónico típicamente implica la reacción de ácido 2-cloro-5-nitrobenzoico con isocianato de 2-metilfenilo, seguida de pasos de reducción y boronación. Las condiciones de reacción a menudo requieren el uso de catalizadores y disolventes específicos para lograr altos rendimientos y pureza .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto pueden implicar síntesis a gran escala utilizando reactores automatizados y procesos de flujo continuo. Estos métodos están diseñados para optimizar las condiciones de reacción, reducir los residuos y garantizar la calidad constante del producto .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 2-Cloro-5-(2-metilfenilcarbamoil)bencenoborónico experimenta varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse para formar ésteres o ácidos borónicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo nitro en un grupo amina.
Sustitución: El grupo cloro puede ser sustituido por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Nucleófilos: Metóxido de sodio, tert-butóxido de potasio.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen ésteres borónicos, aminas y bencenos sustituidos, que pueden utilizarse posteriormente en diversas aplicaciones sintéticas .
Aplicaciones Científicas De Investigación
El ácido 2-Cloro-5-(2-metilfenilcarbamoil)bencenoborónico tiene varias aplicaciones de investigación científica:
Química: Utilizado como un bloque de construcción en la síntesis orgánica y como reactivo en reacciones de acoplamiento cruzado Suzuki-Miyaura.
Biología: Investigado por su potencial como inhibidor de proteasas y su papel en los estudios de inhibición enzimática.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluidas las actividades anticancerígenas y antimicrobianas.
Industria: Utilizado en el desarrollo de materiales avanzados y como intermedio en la síntesis de productos farmacéuticos
Mecanismo De Acción
El mecanismo de acción del ácido 2-Cloro-5-(2-metilfenilcarbamoil)bencenoborónico implica su interacción con dianas moleculares específicas, como enzimas y receptores. El grupo ácido borónico puede formar enlaces covalentes reversibles con residuos del sitio activo de las enzimas, lo que lleva a la inhibición de la actividad enzimática. Esta interacción es crucial en sus posibles aplicaciones terapéuticas .
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 2-Cloro-5-(metilcarbamoyl)bencenoborónico
- Ácido 2-Cloro-5-(2-fluoro-5-metilfenilcarbamoyl)bencenoborónico
Unicidad
El ácido 2-Cloro-5-(2-metilfenilcarbamoyl)bencenoborónico es único debido a su patrón específico de sustitución, que confiere propiedades químicas y reactividad distintas. Esta singularidad lo hace valioso en aplicaciones sintéticas especializadas y estudios de investigación .
Propiedades
Fórmula molecular |
C14H13BClNO3 |
|---|---|
Peso molecular |
289.52 g/mol |
Nombre IUPAC |
[2-chloro-5-[(2-methylphenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H13BClNO3/c1-9-4-2-3-5-13(9)17-14(18)10-6-7-12(16)11(8-10)15(19)20/h2-8,19-20H,1H3,(H,17,18) |
Clave InChI |
FNBSKWAKHIKIJI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2C)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R)-1-[(4R,4aR,8aS)-2,6-bis(4-ethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12650300.png)

